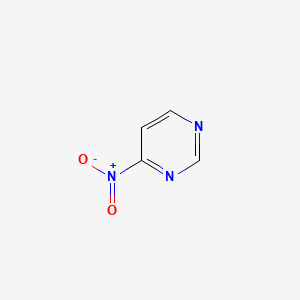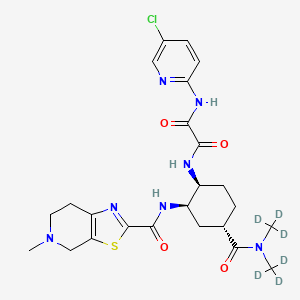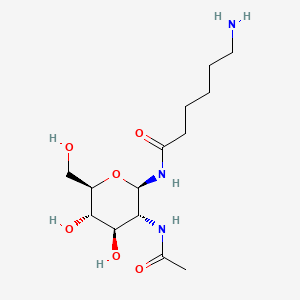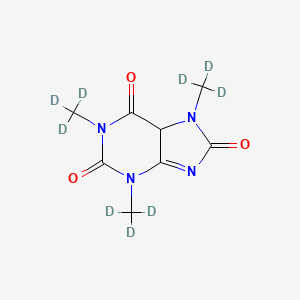
1,3,7-Trimethyluric Acid-d9
Overview
Description
1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of 1,3,7-Trimethyluric Acid-d9 is C8HD9N4O3 . The average mass is 219.2 Da . The structure includes 7 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
1,3,7-Trimethyluric Acid-d9 is a crystalline solid . It has a solubility of 10 mg/ml in DMF and DMSO, 1 mg/ml in ethanol and PBS (pH 7.2) . The λmax is 236, 290 nm .Scientific Research Applications
Internal Standard for Quantification
1,3,7-Trimethyluric Acid-d9 is used as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS .
Metabolite of Caffeine
1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 .
Scavenger of Hydroxyl Radicals
At a concentration of 500 µM, 1,3,7-Trimethyluric Acid-d9 scavenges hydroxyl radicals in a cell-free assay .
Inhibitor of Lipid Peroxidation
1,3,7-Trimethyluric Acid-d9 inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes .
Research in Neuroscience
Given its relationship with caffeine, a well-known stimulant, 1,3,7-Trimethyluric Acid-d9 may have potential applications in neuroscience research, particularly in areas related to sleep and biological rhythms .
Research in Oxidative Stress & Reactive Species
1,3,7-Trimethyluric Acid-d9’s antioxidant activity and its ability to scavenge hydroxyl radicals suggest potential applications in research related to oxidative stress and reactive species .
Research in Toxicology & Xenobiotic Metabolism
As a metabolite of caffeine, 1,3,7-Trimethyluric Acid-d9 could be used in research related to toxicology and xenobiotic metabolism, particularly in studies involving cytochrome P450s .
Mass Spectrometry Application
1,3,7-Trimethyluric Acid-d9 can be used in mass spectrometry, a powerful tool for the analysis and quantification of complex mixtures .
Safety And Hazards
This product is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

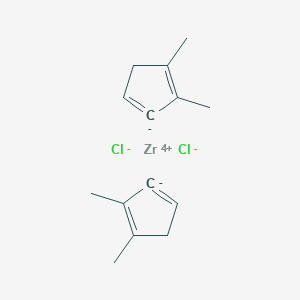
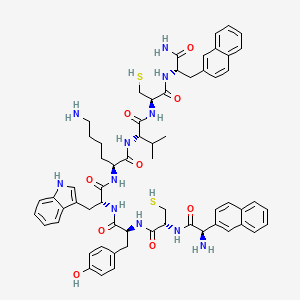
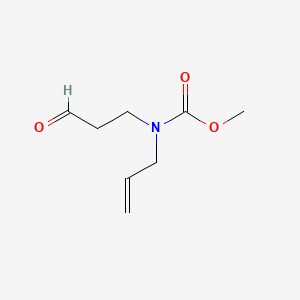
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
